molecular formula C7H11NS B103707 2-Isopropyl-4-methylthiazole CAS No. 15679-13-7

2-Isopropyl-4-methylthiazole

Cat. No.: B103707
CAS No.: 15679-13-7
M. Wt: 141.24 g/mol
InChI Key: OFLXNHNYPQPQKW-UHFFFAOYSA-N
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Description

2-Isopropyl-4-methylthiazole: is an organic compound belonging to the thiazole family. It is a sulfur-containing heterocyclic compound with the molecular formula C7H11NS . This compound is known for its distinctive peach-like flavor with vegetable and tropical notes. It is commonly used as a flavoring agent in various food products, including apricot, nectarine, durian, mango, pear, and blackcurrant flavors .

Mechanism of Action

Target of Action

2-Isopropyl-4-methylthiazole is a sulfur-containing heterocyclic flavor compound . It is primarily used as a flavoring agent , and its primary targets are the olfactory receptors in the nose that detect smell. These receptors play a crucial role in the perception of taste and flavor.

Mode of Action

The compound interacts with its targets (olfactory receptors) by binding to them and triggering a neural response. This response is then transmitted to the brain, where it is interpreted as a specific smell or flavor. The distinct vegetable and tropical notes of this compound contribute to the overall flavor profile of the foods in which it is used .

Biochemical Pathways

It is known to be involved in the maillard reaction , a chemical reaction between an amino acid and a reducing sugar that usually imparts flavor to starch-based food products.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of flavor profiles in various foods. It is reported to occur in durian fruit and fresh peach , contributing to their unique flavors.

Action Environment

Environmental factors such as temperature, pH, and presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, it is used in conjunction with other flavor compounds to create complex flavor profiles. Its stability and efficacy might also be affected by storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Thiazole Synthesis: One common method involves the reaction of methyl sulfide with isopropylamine under controlled conditions to form 2-isopropyl-4-methylthiazole. This reaction typically requires a catalyst and is conducted at elevated temperatures.

    Maillard Reaction: Another method involves the Maillard reaction, where an amino acid reacts with a reducing sugar under heat.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Isopropyl-4-methylthiazole can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

Scientific Research Applications

Chemistry: 2-Isopropyl-4-methylthiazole is used as a building block in organic synthesis, particularly in the synthesis of other heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs with improved efficacy and reduced side effects.

Industry: In the food industry, this compound is widely used as a flavoring agent to enhance the taste and aroma of various food products .

Comparison with Similar Compounds

  • 2-Ethyl-4-methylthiazole
  • 4-Methyl-5-thiazoleethanol
  • 2-Isobutyl-3-methoxypyrazine

Comparison: 2-Isopropyl-4-methylthiazole is unique due to its distinct peach-like flavor and its occurrence in a variety of natural sources such as durian fruit and fresh peach. Compared to similar compounds, it has a more pronounced fruity and tropical aroma, making it particularly valuable in the flavoring industry .

Properties

IUPAC Name

4-methyl-2-propan-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-5(2)7-8-6(3)4-9-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLXNHNYPQPQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047664
Record name 2-Isopropyl-4-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow liquid; green, herbaceous, vegetable, earthy odour
Record name 2-Isopropyl-4-methylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/970/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water; Miscible in fats, Miscible at room temperature (in ethanol)
Record name 2-Isopropyl-4-methylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/970/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.001-1.006
Record name 2-Isopropyl-4-methylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/970/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

15679-13-7
Record name 2-Isopropyl-4-methylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15679-13-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropyl-4-methylthiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015679137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazole, 4-methyl-2-(1-methylethyl)-
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Record name 2-Isopropyl-4-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isopropyl-4-methylthiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ISOPROPYL-4-METHYLTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQF7JO3MUP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Methyl-2-(1-methylethyl)thiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037156
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the discovery of 2-Isopropyl-4-methylthiazole in roses?

A: The identification of this compound in 'Blue Moon' and 'Blue Perfume' roses is noteworthy because it marks the first time this compound has been found in these specific cultivars []. While the compound itself is recognized as a flavoring agent in animal feed [], its presence in roses contributes to our understanding of the complex aroma profiles of these flowers. Further research may explore whether this compound plays a role in attracting pollinators or contributes to the overall fragrance perception of these "blue type" roses.

Q2: How was this compound detected and analyzed in these rose cultivars?

A: Researchers utilized a combination of advanced techniques to identify and analyze this compound in the roses. Initially, they employed Aromascope® technology, a modified headspace technique, and solvent extraction to capture the volatile compounds emitted by the flowers []. These extracted volatiles were then subjected to gas chromatography-mass spectrometry (GC-MS) analysis, a powerful method for separating and identifying individual compounds within complex mixtures. This combination of extraction and analysis allowed for the precise identification of this compound within the diverse range of volatile compounds present in the rose samples [].

Q3: Are there any safety concerns regarding the presence of this compound in roses?

A: While this compound is permitted as a flavoring additive in animal feed, its safety profile in other contexts, like in flowers, requires further investigation. The European Food Safety Authority (EFSA) has determined safe levels for its use in animal feed, but specific research on its impact on human health when present in roses is currently lacking []. More research is needed to assess potential risks, such as allergenicity or other unintended effects, from exposure to this compound in roses.

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